molecular formula C21H21F2N3OS B4350060 1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350060
M. Wt: 401.5 g/mol
InChI Key: JBVDAAUBOVCHOK-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopentyl, difluoromethyl, and dimethylphenyl groups. The final step involves the addition of the mercapto group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS/c1-11-7-8-13(9-12(11)2)16-10-15(18(22)23)17-19(24-16)26(14-5-3-4-6-14)21(28)25-20(17)27/h7-10,14,18H,3-6H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVDAAUBOVCHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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